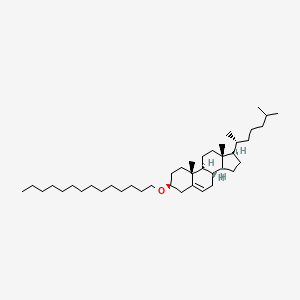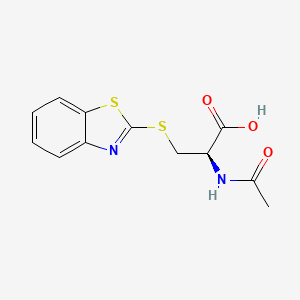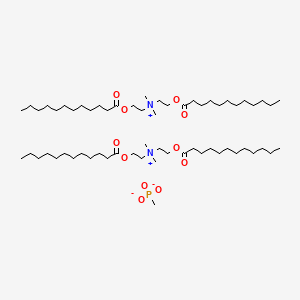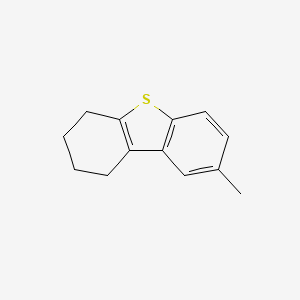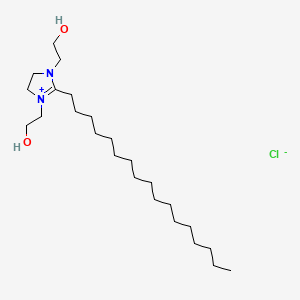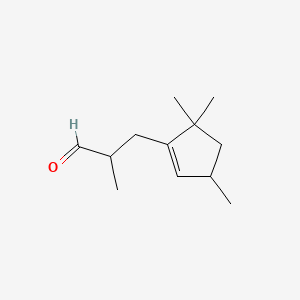
alpha,3,5,5-Tetramethylcyclopent-1-ene-1-propionaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha,3,5,5-Tetramethylcyclopent-1-ene-1-propionaldehyde: is an organic compound with the molecular formula C12H20O and a molecular weight of 180.29 g/mol It is characterized by a cyclopentene ring substituted with multiple methyl groups and a propionaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of alpha,3,5,5-Tetramethylcyclopent-1-ene-1-propionaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: : In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis process, ensuring consistent quality and supply of the compound .
Chemical Reactions Analysis
Types of Reactions
Oxidation: alpha,3,5,5-Tetramethylcyclopent-1-ene-1-propionaldehyde can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: : alpha,3,5,5-Tetramethylcyclopent-1-ene-1-propionaldehyde is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development .
Biology: : In biological research, this compound may be used to study the effects of specific structural modifications on biological activity and interactions with biomolecules .
Industry: : In industrial applications, this compound can be used in the production of specialty chemicals, fragrances, and other high-value products .
Mechanism of Action
The mechanism by which alpha,3,5,5-Tetramethylcyclopent-1-ene-1-propionaldehyde exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- alpha,3,5,5-Tetramethylcyclopent-1-ene-1-carboxylic acid
- alpha,3,5,5-Tetramethylcyclopent-1-ene-1-ol
- alpha,3,5,5-Tetramethylcyclopent-1-ene-1-amine
Comparison: The differences in functional groups among these compounds result in varied chemical behaviors and uses .
Properties
CAS No. |
94201-29-3 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
2-methyl-3-(3,5,5-trimethylcyclopenten-1-yl)propanal |
InChI |
InChI=1S/C12H20O/c1-9-5-11(6-10(2)8-13)12(3,4)7-9/h5,8-10H,6-7H2,1-4H3 |
InChI Key |
XEDQNLKJECJKGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(=C1)CC(C)C=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


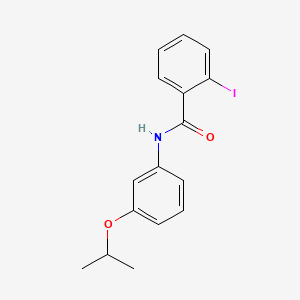
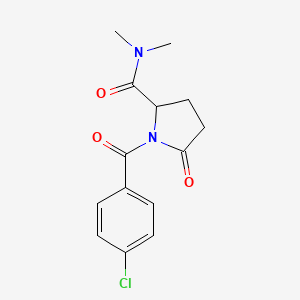

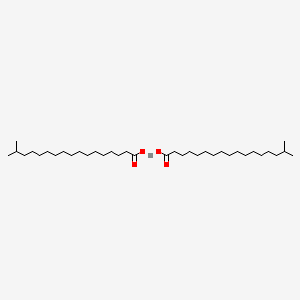
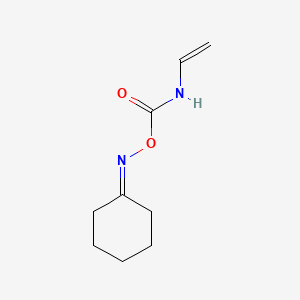
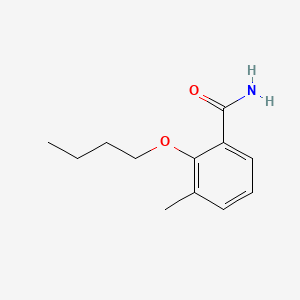
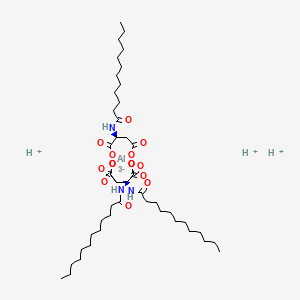
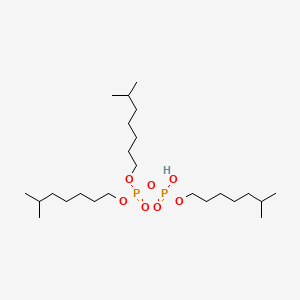
![Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one](/img/structure/B12675053.png)
